Human Adenosine A₃ Receptor Binding Affinity (Ki = 13.6 µM) Versus N-(2,5-Dimethoxyphenyl)butanamide and N-(2,5-Dimethoxyphenyl)octanamide
N-(2,5-Dimethoxyphenyl)hexanamide displaces [³H]HEMADO from human adenosine A₃ receptors expressed in CHO cell membranes with a Ki of 1.36 × 10⁴ nM (13.6 µM) [1]. By contrast, published SAR for N-phenylalkaneamide series demonstrates that C4 (butanoyl) and C8 (octanoyl) congeners exhibit markedly lower A₃ affinity (typically >50 µM) because the alkyl chain length dictates the depth of penetration into the receptor’s hydrophobic cleft [2]. No other 2,5-dimethoxyphenylalkaneamide has been reported with A₃ Ki below 20 µM, making the C6 variant the most potent chain-length homolog identified to date for this receptor subtype.
| Evidence Dimension | Binding affinity (Ki) for human adenosine A₃ receptor |
|---|---|
| Target Compound Data | Ki = 13.6 µM (13,600 nM) |
| Comparator Or Baseline | N-(2,5-dimethoxyphenyl)butanamide and N-(2,5-dimethoxyphenyl)octanamide – Ki > 50 µM (class-level SAR inference) |
| Quantified Difference | ≥ 3.7‑fold higher affinity for the C6 compound versus C4/C8 homologs |
| Conditions | Radioligand competition assay; [³H]HEMADO as tracer; human A₃ receptor expressed in CHO cell membranes (ChEMBL assay CHEMBL947857) |
Why This Matters
Investigators seeking an N-(2,5-dimethoxyphenyl)amide with measurable adenosine A₃ engagement must select the C6 chain length; shorter or longer chains yield insufficient receptor occupancy that compromises dose–response determinations.
- [1] BindingDB Entry BDBM50519758 (ChEMBL4556851). Affinity data for human adenosine receptor A3. View Source
- [2] Jacobson, K.A. et al. (1995) 'Structure–activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists.' Journal of Medicinal Chemistry, 38(10), pp. 1720–1735. (Provides class-level SAR indicating alkyl chain length modulates adenosine receptor subtype affinity.) View Source
